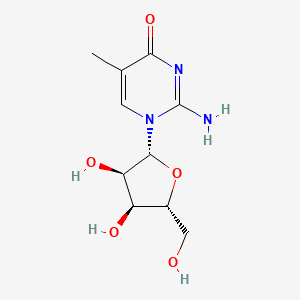

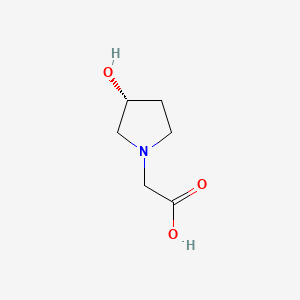

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you’re asking about seems to be a derivative of amino acids that are protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides. It protects the amino group, preventing it from reacting until the desired moment in the synthesis process .

Chemical Reactions Analysis

In the study I mentioned earlier, the researchers used the Boc-AAILs in dipeptide synthesis . They found that a distinctive coupling reagent, N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhanced amide formation in the Boc-AAILs without the addition of a base .

科学的研究の応用

Synthesis of Optically Active γ,δ-Unsaturated α-Amino Acids : Sugiyama et al. (2013) developed a convenient synthesis method for δ,γ-unsaturated amino acids. They used (R)-tert-butanesulfinamide and glyoxylic acid to produce (R)-2-((R)-tert-butanesulfinamido)pent-4-enoic acid with high diastereoselectivity, demonstrating the compound's usefulness in creating structurally complex amino acids (Sugiyama, Imai, & Ishii, 2013).

Renin Inhibitors and Angiotensinogen Analogues : Thaisrivongs et al. (1987) described the synthesis of a protected carboxylic acid, useful as an intermediate for preparing renin inhibitory peptides. Their work highlights the importance of such compounds in developing potent inhibitors of human plasma renin, a key enzyme in blood pressure regulation (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

Precursor of trans-4-Methylproline : Nevalainen and Koskinen (2001) synthesized (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide and used it in the hydrogenation process. The product of this process served as a precursor for trans-4-methylproline, showing the role of such compounds in synthesizing amino acid derivatives (Nevalainen & Koskinen, 2001).

Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives : Davies et al. (1997) used similar compounds in the asymmetric synthesis of unsaturated β-amino acid derivatives. This showcases the compound's significance in the stereoselective creation of bioactive molecules (Davies, Fenwick, & Ichihara, 1997).

Synthesis of Microsporin B : Swaroop et al. (2014) prepared key isomers of an unusual amino acid residue, crucial in the synthesis of microsporin B, an important natural product. This research demonstrates the role of such compounds in the synthesis of complex natural molecules (Swaroop, Tripathy, Jachak, & Reddy, 2014).

特性

IUPAC Name |

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMAKOPYGXUPPU-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC=C)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652928 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129786-68-1 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B595418.png)

![9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B595422.png)

![Ethanone, 1-[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-](/img/structure/B595424.png)

![Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate](/img/structure/B595428.png)